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7-Amino-4,5-dihydro-1H-

benzo[B]azepin-2(3H)-one

Cat. No.: B1277053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of specific and potent kinase inhibitors is a cornerstone of modern drug

discovery, particularly in oncology. However, the high degree of conservation within the ATP-

binding site of kinases often leads to off-target effects, where a compound inhibits kinases

other than its intended target. This cross-reactivity can lead to unforeseen toxicities or, in some

cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling against

a broad panel of kinases is a critical step in the characterization of any new kinase inhibitor.

This guide provides an objective comparison of leading kinase inhibitor profiling platforms,

complete with supporting data and detailed experimental methodologies. We will delve into

three widely used platforms: LanthaScreen®, KiNativ™, and KINOMEscan®.

Comparison of Kinase Profiling Platforms
Choosing the right platform for kinase inhibitor profiling depends on various factors, including

the specific research question, the stage of drug discovery, and the desired data output. The

following table summarizes the key features of the three platforms discussed in this guide.
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Feature
LanthaScreen®
(Thermo Fisher
Scientific)

KiNativ™ (ActivX
Biosciences)

KINOMEscan®
(Eurofins
DiscoverX)

Assay Principle

Time-Resolved

Fluorescence

Resonance Energy

Transfer (TR-FRET)

based binding or

activity assay.

Activity-based protein

profiling (ABPP) using

ATP/ADP-acyl

phosphate probes in

cell lysates.

Competition binding

assay using DNA-

tagged kinases and

immobilized ligands.

Assay Type
Binding or Enzymatic

Activity
Activity-Based Binding Binding Affinity

Format
Homogeneous, plate-

based

Mass spectrometry-

based

Homogeneous, plate-

based with qPCR

readout

Output
IC50 (inhibition) or Kd

(binding)

IC50, target

engagement in a

cellular context

Kd, % Inhibition

Sample Type Purified enzymes Cell or tissue lysates Recombinant kinases

Key Advantages

High-throughput,

sensitive, can

measure both binding

and activity.

Profiles inhibitors

against native kinases

in a complex

biological matrix,

providing

physiological

relevance.

Broadest

commercially

available panel, highly

sensitive, provides

true equilibrium

dissociation constants

(Kd).

Key Considerations

Requires specific

fluorescently labeled

reagents for each

kinase family.

Requires access to

mass spectrometry

facilities and

expertise.

Does not directly

measure enzymatic

inhibition.
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Detailed and reproducible experimental protocols are essential for generating high-quality,

comparable data. Below are representative protocols for each of the discussed platforms.

LanthaScreen® Eu Kinase Binding Assay Protocol
This protocol describes a generic method for determining the IC50 of a compound against a

specific kinase using a competitive binding assay format.

Materials:

Kinase of interest

LanthaScreen® Eu-anti-Tag Antibody

Alexa Fluor™ 647-labeled Kinase Tracer

Test compound serially diluted in DMSO

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

384-well, low-volume, black assay plates

Plate reader capable of TR-FRET measurements

Procedure:

Prepare 3X Compound Solutions: Perform a serial dilution of the test compound in 100%

DMSO. Further dilute these stock solutions into the assay buffer to create 3X final

concentrations.

Prepare 3X Kinase/Antibody Mixture: Dilute the kinase and the Eu-labeled antibody in the

assay buffer to 3X the final desired concentrations. The optimal concentrations should be

determined empirically for each kinase.

Prepare 3X Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer in the assay buffer to

3X the final desired concentration. The optimal tracer concentration is typically at or near its

Kd for the kinase.
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Assay Assembly:

Add 5 µL of the 3X compound solution to the assay plate wells.

Add 5 µL of the 3X kinase/antibody mixture to all wells.

Add 5 µL of the 3X tracer solution to all wells.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the

emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio

against the logarithm of the compound concentration and fit the data to a sigmoidal dose-

response curve to determine the IC50 value.[1]

KiNativ™ Experimental Workflow
The KiNativ™ platform assesses target engagement and potency of inhibitors against

endogenous kinases in a cellular context.[2]

Principle:

The assay utilizes biotinylated acyl phosphates of ATP and ADP that covalently label the

conserved lysine in the ATP-binding pocket of active kinases.[2] When a cell lysate is pre-

incubated with an inhibitor, the inhibitor will compete with the probe for binding to its target

kinases, resulting in reduced labeling. The extent of labeling is quantified by mass

spectrometry.

Workflow Overview:

Cell Lysis: Harvest and lyse cells or tissues to prepare a native protein lysate.

Inhibitor Incubation: Treat the lysate with the test compound at various concentrations or a

vehicle control (DMSO).
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Probe Labeling: Add the biotinylated ATP/ADP acyl phosphate probe to the lysates and

incubate to allow for covalent modification of active kinases.

Protein Digestion: Denature, reduce, alkylate, and digest the proteins into peptides using

trypsin.

Enrichment of Labeled Peptides: Capture the biotin-labeled peptides using streptavidin

affinity chromatography.

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.

Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated

samples to the vehicle control to determine the percent inhibition for each kinase. IC50

values can be determined by plotting percent inhibition against compound concentration.

KINOMEscan® Experimental Protocol
The KINOMEscan® platform employs a competition binding assay to quantify the interaction of

a compound with a large panel of kinases.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site

directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the

immobilized ligand is quantified using qPCR of the DNA tag.

Procedure Outline:

Assay Components: The three main components are:

DNA-tagged recombinant human kinases.

An immobilized, broad-spectrum kinase inhibitor (ligand) on a solid support (e.g., beads).

The test compound.
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Competition Binding: The test compound is incubated with the DNA-tagged kinase and the

immobilized ligand in a multi-well plate. The test compound and the immobilized ligand

compete for binding to the active site of the kinase.

Washing and Elution: Unbound components are washed away. The kinase that remains

bound to the solid support is then eluted.

Quantification by qPCR: The amount of eluted, DNA-tagged kinase is quantified using

quantitative polymerase chain reaction (qPCR). A lower amount of kinase detected

corresponds to a stronger interaction between the test compound and the kinase.

Data Analysis: The results are typically reported as a percentage of the DMSO control

(%Ctrl), where a lower percentage indicates a stronger binding affinity. Dissociation

constants (Kd) can be determined by running the assay with a range of compound

concentrations.

Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using the

DOT language.

EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a well-studied receptor tyrosine kinase and

a common target in cancer therapy. Understanding its signaling pathway is crucial for

interpreting the effects of EGFR inhibitors.
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A simplified diagram of the EGFR signaling pathway.
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Experimental Workflow for Kinase Inhibitor Profiling
The general workflow for assessing the cross-reactivity of a novel kinase inhibitor involves

several key steps, from initial compound handling to final data analysis.

Start

Compound Preparation
(Serial Dilution)

Select Profiling Platform
(e.g., LanthaScreen, KiNativ, KINOMEscan)

Execute Kinase Assay

Data Acquisition
(e.g., Plate Reader, Mass Spec, qPCR)

Data Analysis
(IC50/Kd Determination)

Generate Cross-Reactivity Profile

End
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General workflow for kinase inhibitor profiling.

Decision Tree for Selecting a Kinase Profiling Platform
Choosing the most appropriate kinase profiling platform is a critical decision. This decision tree

provides a logical framework to guide researchers based on their primary objectives.

Primary Goal?

Need to measure enzymatic activity?

High-Throughput Screening

Need to assess target engagement in a native cellular context?

Lead Optimization

LanthaScreen (Activity)

Yes

KINOMEscan

No (Binding is sufficient)

LanthaScreen (Binding)

No (Recombinant is sufficient)

KiNativ

Yes

Click to download full resolution via product page

Decision tree for kinase assay selection.

By carefully considering the strengths and limitations of each platform and following robust

experimental protocols, researchers can generate high-quality cross-reactivity data. This

information is invaluable for making informed decisions throughout the drug discovery and

development process, ultimately leading to safer and more effective kinase-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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